molecular formula C15H19NO2 B7507202 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone

2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone

Cat. No. B7507202
M. Wt: 245.32 g/mol
InChI Key: HSZLHXYJYTUWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals, and was later patented in 1978. U-47700 was initially developed as a potential alternative to morphine, but its high potency and potential for abuse led to its classification as a Schedule I controlled substance in the United States in 2016.

Mechanism of Action

2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by traditional opioid analgesics such as morphine. This receptor is found in the central nervous system and is responsible for mediating the analgesic effects of opioids. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone binds to this receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone are similar to those of traditional opioid analgesics. It produces analgesia, sedation, and euphoria, and can also cause respiratory depression and constipation. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been shown to be more potent than morphine in animal studies, and has a shorter duration of action.

Advantages and Limitations for Lab Experiments

2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also highly potent, which makes it useful for studying the mechanisms of opioid analgesia. However, 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has several limitations as well. It is highly addictive and has a high potential for abuse, which makes it difficult to use in human studies. It also has several side effects, such as respiratory depression and constipation, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of new opioid analgesics that are less addictive and have fewer side effects than traditional opioids. Another area of interest is the development of new treatments for opioid addiction, as 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has shown promise in this area. Additionally, there is a need for further research on the mechanisms of opioid analgesia, as this could lead to the development of new and more effective pain relievers.

Synthesis Methods

The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone involves the reaction of 2,3-dihydrofuran with 2-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone. The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone is relatively simple and can be carried out using readily available starting materials.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential as a pain reliever. It has been shown to be a potent analgesic in animal studies, with a potency similar to that of morphine. 2,3-Dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone has also been investigated for its potential as a treatment for opioid addiction, as it has been shown to have fewer side effects than traditional opioid agonists such as methadone.

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-6-4-5-9-16(11)15(17)14-10-12-7-2-3-8-13(12)18-14/h2-3,7-8,11,14H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZLHXYJYTUWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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